Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydronaphthalenes. This compound features a bromine atom and an amino group attached to a tetrahydronaphthalene ring structure, which is further esterified with a carboxylate group and hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: The synthesis of this compound often begins with a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The resulting ketone from the acylation step is then reduced to form the tetrahydronaphthalene ring structure.
Halogenation: Bromination is performed to introduce the bromine atom at the desired position on the ring.
Amination: The amino group is introduced through a nitration followed by reduction.
Esterification: The carboxylic acid group is esterified with methanol to form the methyl ester.
Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow processes and automated systems are often employed to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group or the bromine atom to a more oxidized state.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace the bromine atom with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like tin chloride, iron powder, and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, brominated compounds.
Reduction Products: Amino derivatives, reduced halides.
Substitution Products: Amides, ethers, thioethers.
Coupling Products: Biaryls, complex organic molecules.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or intermediate in biological studies, particularly in the investigation of enzyme mechanisms and receptor binding.
Medicine: It may be used in the development of new drugs, especially those targeting diseases where brominated compounds or tetrahydronaphthalenes are relevant.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride: Similar structure but with chlorine instead of bromine.
Methyl 2-amino-6-iodo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride: Similar structure but with iodine instead of bromine.
Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride: Similar structure but with fluorine instead of bromine.
Uniqueness: Methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride is unique due to the presence of the bromine atom, which can impart different chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom can enhance the compound's ability to participate in certain types of chemical reactions and biological interactions.
Properties
IUPAC Name |
methyl 2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAUKWYFEAMDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=C(C1)C=CC(=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092449-07-4 |
Source
|
Record name | methyl 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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